

# evaluating the effectiveness of the new oversight mechanisms for biological research

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to New Oversight Mechanisms for Biological Research

The landscape of biological research oversight is undergoing significant transformation, driven by rapid advancements in biotechnology and a heightened awareness of the potential for dualuse applications. This guide provides a comparative analysis of new and evolving oversight mechanisms, with a focus on policies in the United States and their comparison with European approaches. It is intended for researchers, scientists, and drug development professionals to navigate and understand the current and future regulatory environment.

## **Evolution of Oversight in the United States**

Recent years have seen a concerted effort in the United States to consolidate and expand the oversight of biological research, particularly concerning Dual-Use Research of Concern (DURC) and studies involving pathogens with enhanced pandemic potential (PEPP).

A key development was the planned implementation of the "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" in May 2025.[1][2][3][4] This policy was designed to merge and supersede previous frameworks from 2012, 2014, and 2017, creating a more unified and comprehensive oversight system.[4][5] The new policy expanded the scope of research requiring additional scrutiny and categorized it into two tiers to streamline review.[3][4][6]

However, a Presidential Executive Order issued on May 5, 2025, paused the implementation of this new policy, mandating a 120-day review to revise or replace it.[7] The executive order also



halted federal funding for certain categories of "dangerous gain-of-function research" and signaled an intent to develop oversight for non-federally funded research.[8][9]

#### **Key Oversight Bodies and Their Roles**

The cornerstone of U.S. oversight is the institutional review process, carried out by committees within the research institutions themselves.

- Institutional Biosafety Committee (IBC): The IBC is a foundational committee responsible for
  reviewing a wide range of research involving biohazardous materials, including recombinant
  or synthetic nucleic acid molecules.[10][11][12] Its focus is on ensuring the safety of research
  staff, the public, and the environment.[10]
- Institutional Review Entity (IRE): Established specifically for the oversight of DURC, the IRE is tasked with reviewing research that involves specific high-consequence pathogens and toxins and falls into one of seven categories of experiments.[4][13] The IRE conducts a risk-benefit assessment and works with the principal investigator and funding agency to develop a risk mitigation plan if the research is determined to be DURC.[14][15]

#### The Review Process for Potential DURC

The review process for research with DURC potential follows a structured workflow, beginning with the principal investigator (PI) and escalating as needed.



Click to download full resolution via product page

A simplified workflow for the review of potential Dual-Use Research of Concern (DURC) in the U.S.

### **Comparison with European Union Approaches**



The European Union's approach to the regulation of biotechnology research is often characterized by specific statutory regulations that are influenced by public perception.[16] This can be contrasted with the U.S. model, which has historically relied more on existing laws and guidance to regulatory bodies.

A forthcoming EU Biotech Act aims to simplify the regulatory landscape, enhance investment, and streamline the process of bringing research discoveries to market.[17][18][19] The goal is to bolster the EU's competitiveness in biotechnology while maintaining high safety and ethical standards.[17][19]

| Feature                    | United States Oversight                                                                                       | European Union Oversight                                                                                        |
|----------------------------|---------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Primary Driver             | National security and biosafety concerns, often in response to specific events.                               | Public concern, ethical considerations, and fostering a competitive bio-economy.[16]                            |
| Regulatory Framework       | A mix of federal laws,<br>guidance, and institutional self-<br>governance.[20]                                | More centralized and specific statutory regulations.[16]                                                        |
| Key Legislation (Emerging) | Paused 2025 DURC/PEPP Policy and superseding Executive Order.                                                 | Forthcoming EU Biotech Act. [17][19]                                                                            |
| Oversight Structure        | Decentralized institutional committees (IBCs, IREs) with federal agency oversight for funded research.[4][10] | Harmonized legislation across<br>member states, with national<br>authorities providing scientific<br>advice.[3] |

# Oversight in Emerging Biotechnologies Synthetic Biology

The governance of synthetic biology is recognized as needing to be proactive and adaptive due to the rapid pace of innovation.[17] The focus is on balancing the promotion of innovation with the management of potential risks. Oversight often falls to Institutional Biosafety Committees, which review experiments for safety and security concerns.[21]



### **Gene Editing (CRISPR)**

The regulatory landscape for gene editing technologies like CRISPR is still evolving and lacks global harmonization.[22] While CRISPR is noted for its efficiency and scalability in clinical applications, it faces rigorous regulatory scrutiny regarding off-target effects and long-term safety.[22] Oversight mechanisms are working to keep pace with the rapid advancements in this field.

## **Evaluating the Effectiveness of Oversight Mechanisms**

A significant challenge in the field of biological research oversight is the lack of extensive quantitative data on the effectiveness of different mechanisms. However, frameworks and methodologies for evaluation have been proposed.

#### **Experimental Protocols for Evaluation**

One proposed methodology for evaluating national biorisk management is a scorecard approach based on international standards. This involves assessing a country's performance across a range of metrics for biosafety, biosecurity, and dual-use research oversight.[2]

Key Metrics for Evaluation of Biorisk Management:



| Category           | Sample Metrics                                                                                                                                                                     |  |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Biosafety          | <ul> <li>National laboratory biosafety standards and<br/>guidelines Mandatory training in biosafety<br/>National system for reporting laboratory<br/>accidents.</li> </ul>         |  |
| Biosecurity        | <ul> <li>National laboratory biosecurity standards and<br/>guidelines Personnel suitability and reliability<br/>programs Physical security measures for<br/>facilities.</li> </ul> |  |
| Dual-Use Oversight | - National policy for dual-use research oversight Requirement for institutional review of dual-use research Guidance on the communication of dual-use research findings.           |  |

This table is a conceptual representation based on the scorecard methodology described in open-source literature and does not represent an official evaluation.

#### **Lessons from Past Policies**

Evaluations of the 2014 U.S. policy on institutional DURC oversight have provided valuable insights. These "lessons learned" highlight the importance of a well-constituted Institutional Review Entity with diverse expertise to look broadly at research and consider multiple avenues of potential misuse.[4] One of the challenges identified was the difficulty for principal investigators to grasp the concept of dual-use research, underscoring the need for ongoing training and education.[23]

## **Logical Relationships in Oversight**

The decision-making process within an Institutional Review Entity (IRE) for a research project identified as potential DURC involves a series of logical steps to assess risk and determine the appropriate course of action.





Click to download full resolution via product page

Decision-making logic for an Institutional Review Entity (IRE) assessing potential DURC.



#### Conclusion

The mechanisms for overseeing biological research are in a dynamic phase of development. The trend in the United States is toward a more comprehensive and centralized federal policy, though recent events have introduced a period of re-evaluation. In contrast, the European Union is moving to streamline its regulatory environment to foster innovation. For researchers and institutions, staying abreast of these changes is crucial for ensuring compliance and conducting responsible science. The effectiveness of these new oversight mechanisms will ultimately depend on their ability to balance the advancement of science with the mitigation of potential risks, a process that will require ongoing evaluation and adaptation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aspr.hhs.gov [aspr.hhs.gov]
- 2. Methodology Global Biolabs [globalbiolabs.org]
- 3. committees.parliament.uk [committees.parliament.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. about.citiprogram.org [about.citiprogram.org]
- 6. cogr.edu [cogr.edu]
- 7. whitehouse.gov [whitehouse.gov]
- 8. globalbiodefense.com [globalbiodefense.com]
- 9. Dual use and gain-of-function research: a significant endeavor with biosecurity imperatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acrpnet.org [acrpnet.org]
- 11. Institutional Biosafety Committee | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 12. Institutional Biosafety Committee | Research and Innovation | Virginia Tech [research.vt.edu]



- 13. osp.od.nih.gov [osp.od.nih.gov]
- 14. US policy pushes institutions to scrutinize dual-use research | CIDRAP [cidrap.umn.edu]
- 15. Institutional Review Entity for Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential | Office of Research and Technology Management | Case Western Reserve University [case.edu]
- 16. Biosafety and Biosecurity | Center for Global Health Science and Security | Georgetown University [ghss.georgetown.edu]
- 17. Why the EU Biotech Act will and how it must matter for rare diseases EURORDIS-Rare Diseases Europe [eurordis.org]
- 18. Why Europe Needs a Biotech Act | EUCOPE Blog [blog.eucope.org]
- 19. europarl.europa.eu [europarl.europa.eu]
- 20. congress.gov [congress.gov]
- 21. biosafety.be [biosafety.be]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. Issues for U.S. Policy Gain-of-Function Research NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [evaluating the effectiveness of the new oversight mechanisms for biological research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207757#evaluating-the-effectiveness-of-the-new-oversight-mechanisms-for-biological-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com